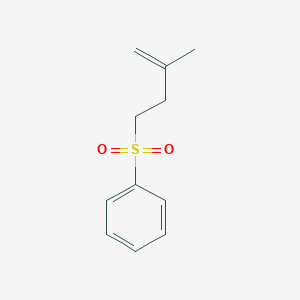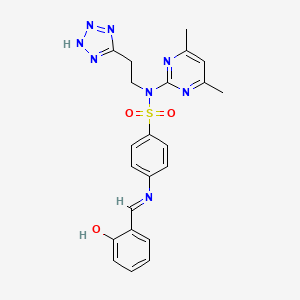
N-(2,4-Dimethylphenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylphenyl)aziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitrene Addition: One common method for synthesizing aziridines involves the addition of nitrenes to alkenes. This reaction typically requires the presence of a catalyst such as a transition metal complex.
Carbene Addition: Another approach is the addition of carbenes to imines, which can be catalyzed by various metal complexes.
Intramolecular Cyclization: This method involves the cyclization of amino alcohols or amino halides under basic conditions to form the aziridine ring
Industrial Production Methods: Industrial production of aziridines often involves the use of large-scale cyclization reactions of amino alcohols or the addition of nitrenes to alkenes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Ring Opening: Aziridines can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols.
Oxidation: Aziridines can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Oxidizing Agents: Hydrogen peroxide, peracids
Major Products:
Aziridine N-oxides: Formed through oxidation reactions
Substituted Aziridines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,4-Dimethylphenyl)aziridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity makes it a valuable building block for constructing complex molecules .
Biology and Medicine: In medicinal chemistry, aziridines are explored for their potential as anticancer agents due to their ability to alkylate DNA. This compound, in particular, has shown promise in preclinical studies for its cytotoxic effects on cancer cells .
Industry: Aziridines are used in the production of polymers and coatings. This compound can be incorporated into polymer chains to introduce reactive sites, enhancing the material’s properties .
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethylphenyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The strained three-membered ring makes the nitrogen atom highly reactive, allowing it to interact with various molecular targets. In biological systems, this reactivity can lead to the alkylation of DNA and proteins, disrupting cellular processes and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
N-(2,4-Dimethylphenyl)aziridine: Distinguished by the presence of a 2,4-dimethylphenyl group, which enhances its reactivity and specificity in certain reactions.
N-Tosylaziridine: Contains a tosyl group, making it more stable and less reactive compared to this compound.
Uniqueness: this compound is unique due to the presence of the 2,4-dimethylphenyl group, which increases its reactivity and allows for selective transformations in organic synthesis. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry .
Eigenschaften
CAS-Nummer |
78376-89-3 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-8-3-4-10(9(2)7-8)11-5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
NQZOVVVCUVBACC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



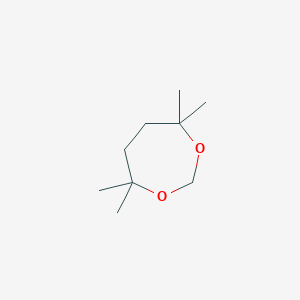
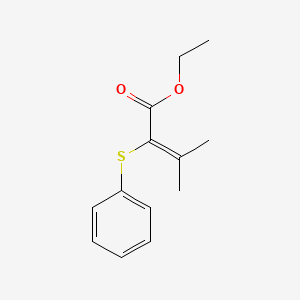
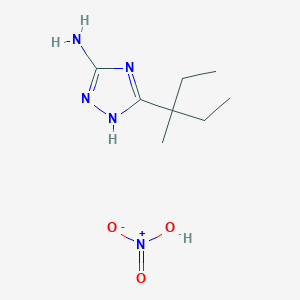
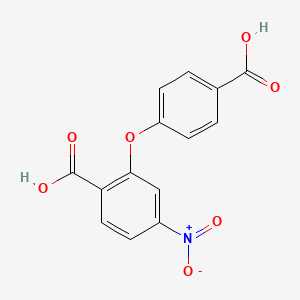
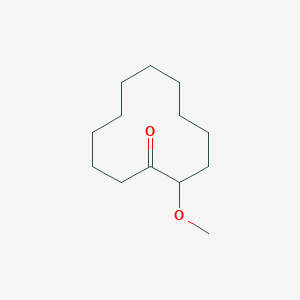
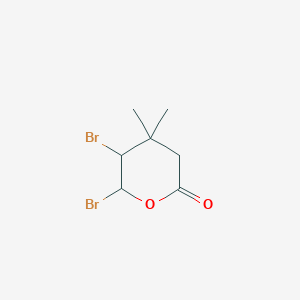

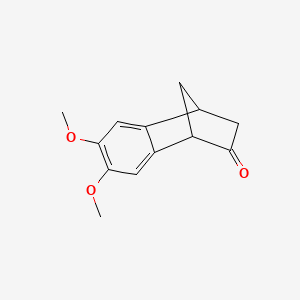
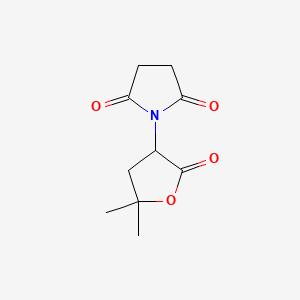
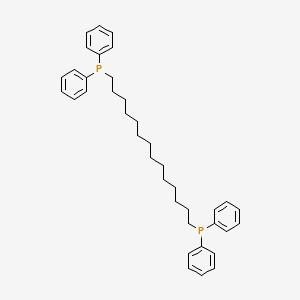
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
